![molecular formula C26H18F2N4O4 B2738859 N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide CAS No. 931737-63-2](/img/structure/B2738859.png)

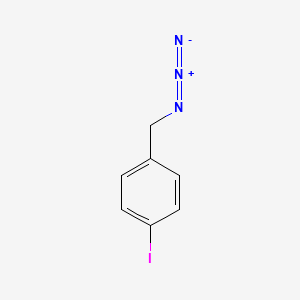

N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

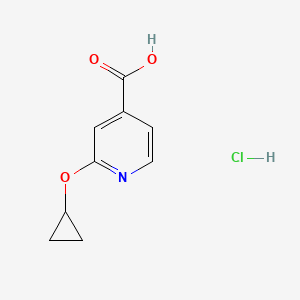

The compound is a complex organic molecule with multiple functional groups, including a benzodioxol group, a pyrazoloquinolin group, and an acetamide group . These groups are common in many biologically active compounds and could potentially confer a variety of properties to the compound.

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups and aromatic rings . The benzodioxol group and the pyrazoloquinolin group are both aromatic systems, which could contribute to the stability of the compound.Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, similar compounds undergo various chemical reactions, highlighting their reactivity and functional versatility. These include reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic systems could all influence its properties .Scientific Research Applications

Anti-Inflammatory Activity

One of the key scientific applications of compounds similar to N-1,3-benzodioxol-5-yl-2-[8-fluoro-5-(2-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]acetamide is in the field of anti-inflammatory activity. Research by Sunder and Maleraju (2013) on derivatives of a similar compound demonstrated significant anti-inflammatory activity in synthesized derivatives, indicating potential use in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Anticancer Activities

Another significant application is in anticancer therapy. Reis et al. (2011) synthesized and evaluated derivatives for their antiproliferative activities against various human cancer cell lines, indicating the potential of these compounds in cancer treatment (Reis et al., 2011).

Anticonvulsant Agents

Compounds with a similar structure have also been evaluated for their potential as anticonvulsant agents. Liu et al. (2016) synthesized new benztriazoles and evaluated them for anticonvulsant activity, showing promising results (Liu et al., 2016).

Antimicrobial Activity

Derivatives of this compound have also been investigated for antimicrobial activities. Yurttaş et al. (2020) synthesized new triazole derivatives with potential antimicrobial activity, further expanding the scope of its applications (Yurttaş et al., 2020).

Antipsychotic Agents

Additionally, the compound's derivatives have been studied for their potential use as antipsychotic agents. Wise et al. (1987) discussed the synthesis and pharmacological evaluation of a series of compounds with potential antipsychotic properties (Wise et al., 1987).

Chemotherapy Applications

Furthermore, Tian et al. (2018) synthesized a prodrug with a quinoline structure for chemotherapy, indicating potential applications in this domain as well (Tian et al., 2018).

Anticancer and Antimicrobial Agents

Antypenko et al. (2016) researched tetrazolo[1,5-c]quinazolin-5-thion derivatives for their anticancer and antimicrobial activities, further highlighting the compound's multifaceted application possibilities (Antypenko et al., 2016).

Synthesis and Pharmacological Assessment

Silva et al. (2011) synthesized pyrazolo[3,4-b]quinoline and benzo[b]pyrazolo[4,3-g][1,8]naphthyridine derivatives and assessed their pharmacological properties, contributing to the understanding of the compound's potential in medical applications (Silva et al., 2011).

Src Kinase Inhibitory and Anticancer Activities

Lastly, Fallah-Tafti et al. (2011) explored N-benzyl substituted acetamide derivatives for their Src kinase inhibitory and anticancer activities, showcasing another aspect of the compound's potential uses (Fallah-Tafti et al., 2011).

Future Directions

properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-[8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxopyrazolo[4,3-c]quinolin-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18F2N4O4/c27-16-5-7-21-18(9-16)25-19(12-31(21)11-15-3-1-2-4-20(15)28)26(34)32(30-25)13-24(33)29-17-6-8-22-23(10-17)36-14-35-22/h1-10,12H,11,13-14H2,(H,29,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNTIJPMQEAFHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C(=O)C4=CN(C5=C(C4=N3)C=C(C=C5)F)CC6=CC=CC=C6F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18F2N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2H-1,3-benzodioxol-5-yl)-2-{8-fluoro-5-[(2-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-(2,3-Dihydro-1-benzofuran-5-ylsulfonyl)piperidin-3-yl]methoxy]-5-methylpyrimidine](/img/structure/B2738778.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2738782.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide](/img/structure/B2738785.png)

![[4-(2,4-Dimethyl-phenyl)-2-methyl-thiazol-5-yl]-acetic acid](/img/structure/B2738790.png)

![Tert-butyl 6-[(2-chloroacetyl)amino]-1,4-oxazepane-4-carboxylate](/img/structure/B2738791.png)

![N-[3-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)phenyl]acetamide](/img/structure/B2738792.png)

![N-(3-methyl-4-(N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2738795.png)